molecular formula C22H19N5O3 B2597648 N-(2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)-4,5,6,7-四氢苯并[d]异噁唑-3-甲酰胺 CAS No. 1706021-75-1

N-(2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)-4,5,6,7-四氢苯并[d]异噁唑-3-甲酰胺

货号 B2597648
CAS 编号: 1706021-75-1
分子量: 401.426
InChI 键: UIAVBTONJHAIBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridin-3-yl group, a 1,2,4-oxadiazol-5-yl group, and a tetrahydrobenzo[d]isoxazole-3-carboxamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, as well as elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These compounds have shown to possess more cytotoxic activity than the reference drug (i.e., imatinib) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, at 100 K, the crystal system of a similar compound was found to be triclinic .

科学研究应用

抗分枝杆菌活性

化合物 N-(2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)-4,5,6,7-四氢苯并[d]异噁唑-3-甲酰胺,由于其与已测试抗分枝杆菌活性的化合物在结构上的相似性,可能在治疗由结核分枝杆菌引起的感染方面具有潜在应用。具有恶二唑环的化合物已被合成并针对结核分枝杆菌进行测试,显示出不同程度的效力。此类化合物在经过修饰以增加亲脂性后,可能会改善细胞通透性,在分枝杆菌细胞内生物转化为活性物质后,可能使它们成为有效的抗分枝杆菌剂 (Gezginci, Martin, & Franzblau, 1998)

抗过敏剂

该化合物的另一个潜在应用是在抗过敏剂的开发中。与我们感兴趣的化合物在结构上相关的取代吡啶甲酰胺已被评估其抗过敏活性,在大鼠被动皮肤过敏反应 (PCA) 试验中显示出显着的效力。此类研究表明,在苯环和吡啶环上具有特定取代基的化合物可以表现出显着的抗过敏活性,使其成为开发临床上有用的抗过敏剂的候选药物 (Honma et al., 1983)

杂环化合物的合成

N-(2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)-4,5,6,7-四氢苯并[d]异噁唑-3-甲酰胺的独特结构也适用于合成各种杂环化合物。研究表明,具有类似结构特征的化合物可以与氮亲核试剂发生反应,生成一系列杂环衍生物,包括吡唑、异噁唑和嘧啶衍生物。这些反应对于创建具有潜在治疗应用的化合物非常重要,突出了该化学框架在合成多种杂环分子方面的多功能性 (Mohareb et al., 2004)

抗癌和抗炎剂

此外,恶二唑环和吡啶环在化合物中的掺入与抗癌和抗炎活性有关。已经合成了一系列含有这些基序的新型化合物并评估了它们的生物活性,证明了此类结构可以作为有效的抗癌和抗炎剂。这表明 N-(2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)-4,5,6,7-四氢苯并[d]异噁唑-3-甲酰胺 可以探索用于类似的治疗应用,鉴于其结构特征 (Rahmouni et al., 2016)

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways. The downstream effects of these pathway alterations would depend on the specific biological activities of the compound.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

安全和危害

The safety and hazards associated with similar compounds have been evaluated. Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

未来方向

The future directions for the research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in medicine. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

属性

IUPAC Name

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c28-22(20-16-8-2-4-10-18(16)29-26-20)24-17-9-3-1-6-14(17)12-19-25-21(27-30-19)15-7-5-11-23-13-15/h1,3,5-7,9,11,13H,2,4,8,10,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAVBTONJHAIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。